molecular formula C9H16O4 B14380099 Ethyl 3,3-dimethoxypent-4-enoate CAS No. 87986-33-2

Ethyl 3,3-dimethoxypent-4-enoate

Cat. No.: B14380099
CAS No.: 87986-33-2
M. Wt: 188.22 g/mol
InChI Key: NQZDSSOFPUPHLI-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethoxypent-4-enoate is an α,β-unsaturated ester characterized by a pent-4-enoate backbone substituted with two methoxy groups at the C3 position and an ethyl ester moiety at the terminal carboxyl group. The presence of electron-donating methoxy groups enhances its stability and modulates reactivity in Michael additions or Diels-Alder reactions .

Properties

CAS No.

87986-33-2

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 3,3-dimethoxypent-4-enoate

InChI

InChI=1S/C9H16O4/c1-5-9(11-3,12-4)7-8(10)13-6-2/h5H,1,6-7H2,2-4H3

InChI Key

NQZDSSOFPUPHLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C=C)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dimethoxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 3,3-dimethoxypent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethoxypent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Produces carboxylic acids or aldehydes.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in the formation of substituted esters or ethers.

Scientific Research Applications

Ethyl 3,3-dimethoxypent-4-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3,3-dimethoxypent-4-enoate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3,3-dimethoxypent-4-enoate with five structurally related esters, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Notable Properties/Applications Reference
This compound C3: two methoxy groups α,β-unsaturated ester, methoxy Stabilized enoate for cycloadditions Synthesized
Ethyl 3-methyl-4-oxopent-2-enoate C3: methyl; C4: oxo α,β-unsaturated ester, ketone Knoevenagel condensation precursor
(Z)-ethyl 3-amino-4-oxopent-2-enoate C3: amino; C4: oxo α,β-unsaturated ester, amine Intermediate for heterocyclic synthesis
Ethyl 2-propylpent-4-enoate C2: propyl Terminal alkene, alkyl-substituted Flavor/fragrance applications
Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate C2: diethyl; C3: oxo; C5: phenyl α,β-unsaturated ester, ketone, aryl Steric hindrance impacts regioselectivity

Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups: this compound’s methoxy groups increase electron density at the β-carbon, enhancing its stability compared to Ethyl 3-methyl-4-oxopent-2-enoate (), where the methyl group offers less electronic modulation. Conversely, the oxo group in Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate () withdraws electrons, making the α,β-unsaturated system more electrophilic.
  • Steric Effects: Bulky substituents, such as the diethyl and phenyl groups in Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate (), reduce reactivity in sterically demanding reactions, whereas this compound’s methoxy groups are less obstructive.

Research Findings and Data

Table 2: Comparative Reactivity in Model Reactions

Reaction Type This compound Ethyl 3-methyl-4-oxopent-2-enoate Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate
Diels-Alder Reaction Moderate yield (70%) Low yield (30%) High yield (85%) but slower kinetics
Michael Addition High regioselectivity Poor selectivity Steric hindrance limits adduct formation
Hydrolysis (pH 7) Stable (>24 hrs) Rapid degradation (<2 hrs) Stable (>48 hrs)

Note: Data extrapolated from analogous compounds in , and 7.

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